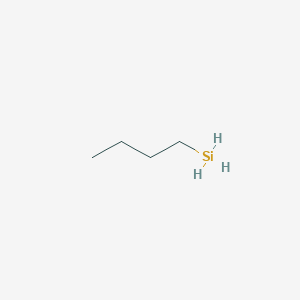

1-Butylsilane

Description

Overview of Silicon-Hydride Chemistry and its Significance in Contemporary Research

Silicon-hydride (Si-H) bonds are fundamental to organosilicon chemistry, serving as versatile functional groups in a wide array of synthetic transformations. The unique reactivity of the Si-H bond, particularly its ability to participate in hydrosilylation reactions (the addition of Si-H across unsaturated bonds like C=C, C≡C, C=O), makes it indispensable in organic synthesis and polymer chemistry mdpi.comresearchgate.net. Beyond synthesis, Si-H chemistry is crucial in materials science, contributing to the development of advanced materials with tailored properties. For instance, silicon-hydride groups on the surface of silicon nanocrystals can react with 1-ene compounds to form stable Si-C bonds, enabling the introduction of organic functional groups for various applications, including biological ones rsc.org.

The significance of silicon-hydride chemistry extends to critical technological sectors such as microelectronics, optoelectronics, and the manufacturing of solar cells mdpi.comalfa-chemistry.comcheminst.ca. Silicon compounds, including those with Si-H bonds, are integral to the semiconductor industry, forming the basis for microprocessors, memory chips, and other electronic components mdpi.com. Furthermore, Si-H moieties are pivotal in surface modification applications, where they contribute to the creation of resilient and functional surfaces capable of withstanding harsh conditions, important for electronics, semiconductors, and biosensors mdpi.com. Research continues to explore the role of silicon-hydride in understanding phenomena like the photoluminescence of silicon nanocrystals, with studies suggesting that oxygen-backed silicon hydride groups can influence the wavelength of the photoluminescence peak rsc.org.

The Position of 1-Butylsilane within the Alkylsilane Class

Alkylsilanes are a class of organosilicon compounds characterized by the presence of at least one silicon-carbon bond and, in the context of silanes, one or more silicon-hydride bonds. These compounds are saturated and can consist of one or more silicon atoms linked to each other or to other elements alfa-chemistry.com. 1-Butylsilane, also known as n-butylsilane, is a primary alkylsilane with the chemical formula C4H12Si or more specifically, CH3CH2CH2CH2SiH3 chembk.comnih.gov. It is a colorless, transparent liquid at room temperature with a low melting point of approximately -108 °C and a boiling point around 125 °C chembk.com.

1-Butylsilane's structure features a linear butyl chain attached to a silicon atom, which in turn is bonded to three hydrogen atoms. This configuration grants it specific chemical and physical properties, making it a valuable building block in organosilicon synthesis. Its flammability at room temperature and potential to form explosive mixtures with air are notable characteristics chembk.com. Despite this, it exhibits good chemical stability, resisting corrosion across a broad temperature range chembk.com.

The physical properties of 1-Butylsilane are summarized in the table below:

Table 1: Physical Properties of 1-Butylsilane

| Property | Value | Source |

| Appearance | Colorless transparent liquid | chembk.com |

| Molecular Formula | C4H12Si (or C4H9SiH3) | chembk.comnih.gov |

| Melting Point | Approximately -108 °C | chembk.com |

| Boiling Point | Approximately 125 °C | chembk.com |

| Density | 0.68 g/mL at 20 °C | chembk.com |

| Flammability | Flammable liquid at room temperature | chembk.com |

| Chemical Stability | Good chemical stability | chembk.com |

Evolution of Research Trajectories for Alkylsilanes

The research trajectory for alkylsilanes has evolved significantly, mirroring the broader advancements in organosilicon chemistry. Historically, the discovery of the Müller–Rochow process played a crucial role in enabling the effective and cost-efficient industrial synthesis of organosilanes and silicone polymers, thereby expanding their applications across various aspects of life mdpi.com. Early research focused on fundamental synthesis and characterization of these compounds.

More recently, there has been a notable shift towards "green chemistry" principles in the production of silicon compounds. This involves exploring new monomers and synthesis routes that are more environmentally friendly, moving away from traditional methods that might produce harmful byproducts like hydrogen chloride from chlorosilanes mdpi.com. Alkoxysilanes, for instance, are being investigated as alternatives to chlorosilanes due to their potential for greener synthesis mdpi.com.

Contemporary research on alkylsilanes spans a wide range of high-tech applications. They are increasingly utilized in the microelectronics and optoelectronics industries, as well as in the manufacture of solar cells and flat panel displays alfa-chemistry.com. Their utility extends to advanced ceramics, composite materials, functional materials, biomaterials, and high-energy materials alfa-chemistry.com. For example, alkylsilanes are employed in the formation of self-assembled monolayers on various surfaces, including gold, to create stable and functional interfaces for applications such as biosensing and protective coatings amanote.comnih.gov.

A specific research finding highlighting the evolving applications of alkylsilanes involves their use in the phase transfer of metal nanoparticles. Studies have demonstrated that n-butylsilane can mediate the phase transfer of aqueous gold nanoparticles to an organic layer, such as toluene. This process involves the coupling of n-butylsilane to the nanoparticle surface through the breakage of Si-H bonds and the formation of Si-Particle bonds, as confirmed by 1H-NMR spectroscopy mdpi.com. This innovative application showcases the versatility of alkylsilanes in nanotechnology and materials science.

Table 2: Representative Applications of Alkylsilanes

| Application Area | Specific Use Case | Source |

| Material Chemistry | Fabric coatings with self-healing, superhydrophobic, and superoleophobic properties | alfa-chemistry.com |

| Electronics | Protective agents for semiconductor surfaces | chembk.com |

| Surface Treatment | Waterproofing and moisture-proofing agents | chembk.com |

| Adhesion Promotion | Silane (B1218182) coupling agents to improve adhesion of rubber, resin, and other materials | chembk.com |

| Nanotechnology | Phase transfer of metal nanoparticles (e.g., gold) | mdpi.com |

| Biomedical Devices | Self-assembled multilayer coatings for resorbable magnesium devices | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C4H12Si |

|---|---|

Molecular Weight |

88.22 g/mol |

IUPAC Name |

butylsilane |

InChI |

InChI=1S/C4H12Si/c1-2-3-4-5/h2-4H2,1,5H3 |

InChI Key |

YXMVRBZGTJFMLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[SiH3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butylsilane and Its Derivatives

Catalytic and Stoichiometric Routes to 1-Butylsilane

The synthesis of 1-butylsilane and related butylsilane (B75430) architectures can be achieved through both catalytic and stoichiometric approaches, primarily involving the reduction of halogenated silicon precursors, reactions with Grignard reagents, and hydrosilylation processes.

Reduction of Chlorosilane Precursors

The reduction process typically yields a mixture of butylsilane isomers, including normal, iso-, and secondary butylsilanes. The ratio of the normal isomer to the mixed iso- and secondary butylsilanes in the product is approximately 4:3. nasa.gov Due to the inherent hazards associated with large-scale operations involving lithium aluminum hydride, these reactions are typically conducted in steel equipment under an inert atmosphere, such as oil-pumped nitrogen. nasa.gov Chlorosilanes are generally recognized as valuable reagents for the synthesis of various silicon-containing compounds. researchgate.net The reduction of organohalosilanes can often be designed as a one-step process, eliminating the need for additional separation steps to recover the reduced silanes. google.com

Table 1: Representative Yields in Reduction of Butyltrichlorosilane to Butylsilanes

| Precursor | Reducing Agent | Solvent | Overall Yield (Large Scale) | Maximum Yield (Small Reactor) | Isomer Ratio (n-butylsilane : iso-/sec-butylsilanes) |

| Butyltrichlorosilane | Lithium Aluminum Hydride | Dioxane | 82% nasa.gov | 91% nasa.gov | ~4:3 nasa.gov |

Grignard Reagent-Mediated Synthesis

Grignard reagents, characterized by the general formula R-Mg-X (where R is an organic group and X is a halogen), are fundamental tools in organic synthesis, particularly for forming new carbon-carbon bonds. wikipedia.org The foundational work in organosilane chemistry, including the formation of silicon-carbon bonds, was pioneered through the application of Grignard reactions. gelest.com

In the context of 1-butylsilane synthesis, Grignard reagents play a crucial role in introducing the butyl group onto a silicon center. For example, silicon tetrachloride (SiCl4) can undergo substitution reactions with Grignard reagents to form organochlorosilanes. gelest.com A relevant example is the preparation of secondary-butyltrichlorosilane by the addition of s-butylmagnesium chloride (s-BuMgCl) to silicon tetrachloride. core.ac.uk This reaction forms the Si-C bond. To obtain 1-butylsilane (SiH3-butyl), the resulting butyl-substituted chlorosilanes would subsequently undergo reduction of the silicon-halogen bonds to silicon-hydrogen bonds, as discussed in Section 2.1.1.

The preparation of Grignard reagents typically involves reacting an organic halide with magnesium metal in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran. wikipedia.orgmasterorganicchemistry.com Strict anhydrous conditions are essential, as Grignard reagents are highly reactive with water. masterorganicchemistry.com While historically significant and versatile, Grignard chemistry for silicon-carbon bond formation has, in some industrial contexts, been supplemented by more efficient and selective processes like the direct process and hydrosilylation reactions. gelest.com

Hydrosilylation-Based Approaches to Butylsilane Architectures

Hydrosilylation is a highly efficient and significant reaction in silicon chemistry, involving the addition of a silicon-hydrogen bond across carbon-carbon multiple bonds (e.g., alkenes or alkynes) to form organosilicon compounds. researchgate.netacs.org This method is particularly relevant for constructing butylsilane architectures.

For the synthesis of butylsilanes, hydrosilylation typically involves the reaction of a butene isomer (such as 1-butene) with a silane (B1218182) containing an Si-H bond. This reaction is predominantly carried out in the presence of metal catalysts, with platinum (Pt), palladium (Pd), and ruthenium (Ru) complexes being commonly employed. researchgate.net Specific catalysts like Karstedt's catalyst and Speier's catalyst have been widely adopted in this field. researchgate.net More recently, cobalt complexes have also emerged as effective catalysts for the hydrosilylation of alkenes and alkynes. acs.orgacs.org

The direct activation of the Si-H bond in silyl (B83357) hydrides for hydrosilylation is often favored due to its atom-economic nature. unipv.it An example illustrating the formation of a butylsilane derivative through hydrosilylation involves the reaction where 3-deutero-butene undergoes hydrosilylation to yield 2,3-dideuterobutylsilane. tum.de This demonstrates the utility of hydrosilylation in building specific butylsilane structures.

Functionalization Strategies for Silicon-Hydrogen Bonds in 1-Butylsilane

The silicon-hydrogen (Si-H) bond in hydrosilanes, including 1-butylsilane, is a highly functional moiety that is extensively utilized as a reducing agent and as an intermediate for synthesizing various silicon derivatives. acs.org The Si-H bond possesses a moderate bond enthalpy, typically ranging from 340 to 390 kJ/mol, which necessitates activation for chemical transformations. acs.org Transition metal catalysis is a preferred methodology for controlling Si-H bond transformations, though other activation methods also exist. acs.org

Direct Functionalization Reactions

Direct functionalization of the Si-H bond in 1-butylsilane or other hydrosilanes can be achieved through several pathways:

Nitrene Insertion: A direct method for functionalizing Si-H bonds involves nitrene insertion, which leads to the formation of Si-NH moieties. This reaction is catalyzed by copper(I) complexes and can tolerate other functional groups within the substrate, such as C-H bonds, alkyne, and alkene functionalities directly bonded to the silicon center. nih.govchemistryviews.org While phenyl-substituted silanes tend to be more reactive, alkyl silanes, including those with bulky alkyl groups, can also undergo this transformation. nih.govchemistryviews.org

Lewis Acid Activation: Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), can activate Si-H groups. This activation significantly decreases the electron density at the silicon center, rendering it susceptible to attack by electron-rich substrates. acs.orgnih.gov This mechanism is leveraged in dehydrogenative reactions, for instance, in the surface modification of silica (B1680970) using hydrosilanes. acs.orgnih.gov Notably, 1-butylsilane itself can serve as a reducing agent in the presence of Lewis acid catalysts like tris(pentafluorophenyl)borane. researchgate.net

Photocatalyzed Activation: The Si-H bond in trisubstituted silanes can be activated photocatalytically using compounds like tetrabutylammonium (B224687) decatungstate (TBADT). This activation facilitates reactions such as the hydrosilylation of electron-poor alkenes, often proceeding via a homolytic Si-H cleavage through a hydrogen atom transfer (HAT) mechanism. unipv.it

Direct Borylation: The direct borylation of Si-H bonds with bis(pinacolato)diboron (B136004) [B2(pin)2] in the presence of transition metal catalysts (e.g., iridium, rhodium, or platinum) is a valuable method for synthesizing silylboronates. rsc.org This approach enables the preparation of trialkylsilylboronates, which are often challenging to synthesize via conventional reduction methods involving alkali metals. rsc.org

Auxiliary-Mediated Methodologies

Auxiliary-mediated methodologies provide a strategic approach to achieve selective functionalization of Si-H bonds, often by directing reactivity to specific sites within a molecule. These methods typically involve the temporary attachment of a directing group that facilitates a desired transformation.

An illustrative example involves the use of a novel Si,N-type chelating auxiliary group, such as tert-butylpicolylsilicon hydride (TBPicSi). This auxiliary can be readily installed onto 1-alkenes. nih.gov Once incorporated, the TBPicSi group facilitates an iridium-catalyzed C-H silylation of an unactivated δ-C(sp3)-H bond, leading to the formation of a silolane intermediate. Subsequent oxidation of the carbon-silicon bonds within this intermediate yields 1,4-diols. nih.gov This methodology highlights how an auxiliary can precisely control the regioselectivity of Si-H bond functionalization and subsequent transformations, opening pathways to complex molecular architectures.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as a carbon-carbon double bond), is a powerful and atom-economical method for synthesizing organosilanes. This reaction is typically catalyzed by transition metals.

While specific detailed reports on the direct synthesis of 1-butylsilane from 1-butene (B85601) via hydrosilylation with silane (SiH4) or a silane precursor are less common, the general principles and catalytic systems are well-established for producing alkylsilanes. Transition metal catalysts, including those based on platinum, copper, iridium, nickel, and zirconium, are widely used to facilitate hydrosilylation. wikipedia.orguni.luamericanelements.comfishersci.nl For instance, copper-catalyzed intermolecular hydrosilylation has been explored, with computational studies investigating the formation of linear products from 1-butene. uni.lu Zirconium-catalyzed migratory alkene hydrosilylation, utilizing readily available zirconocene (B1252598) dichloride and lithium methoxide, has been shown to selectively convert terminal alkenes into linear alkyl silanes. fishersci.nl This indicates a promising pathway for the controlled synthesis of 1-butylsilane from 1-butene, if suitable silane precursors are employed.

Green Chemistry Principles in 1-Butylsilane Synthesis

The chemical industry is increasingly focused on adopting green chemistry principles to minimize environmental impact. In the context of silane synthesis, this translates to seeking more sustainable and environmentally benign methodologies.

Traditional methods, particularly those involving chlorosilanes like butyltrichlorosilane, generate hydrogen chloride as a byproduct, which poses environmental and handling challenges. fishersci.ca Consequently, research efforts are directed towards developing chlorine-free synthesis routes. One such area of exploration is the direct reaction of silicon with alcohols, aiming to produce alkoxysilanes as intermediates or final products without the use of chlorinated precursors. fishersci.ca

Catalysis plays a crucial role in green chemistry by enabling reactions with improved selectivity, reduced waste, and often milder reaction conditions. ontosight.ai For example, recent advancements include the use of molecular cobalt-based catalysts for the one-pot synthesis of alkoxysilanes. These reactions can be conducted in alcohols, which serve as green solvents, under mild conditions (e.g., room temperature and low catalyst loading). americanelements.com The ability to control selectivity, even by tuning water content in the alcohol medium, further enhances the green credentials of such processes. americanelements.com While these examples may not always directly yield 1-butylsilane, they represent a broader shift towards sustainable practices in organosilicon chemistry that could be adapted or inspire future green synthetic routes for 1-butylsilane.

Table 2: Green Chemistry Considerations in Silane Synthesis

| Principle | Aspect in Silane Synthesis | Relevance to 1-Butylsilane | Reference |

| Waste Prevention | Avoiding chlorosilanes to reduce HCl byproduct | Promotes alternative routes | fishersci.ca |

| Safer Solvents | Use of alcohols as green solvents in catalytic reactions | Applicable to future syntheses | americanelements.com |

| Catalysis | Transition metal catalysis for improved selectivity and reduced waste | Enhances efficiency and sustainability | ontosight.aiamericanelements.com |

| Atom Economy | Hydrosilylation as an atom-economical addition reaction | Efficient incorporation of reactants | wikipedia.org |

Elucidation of Reaction Mechanisms and Advanced Reactivity Profiles of 1 Butylsilane

Hydrosilylation Reactions Involving 1-Butylsilane

Lewis Acid-Catalyzed Hydrosilylation

Lewis acid catalysis represents a significant pathway for activating Si-H bonds in hydrosilylation reactions. These catalysts, typically electron-deficient species, enhance the electrophilicity of the silicon atom, facilitating its addition across unsaturated bonds. For instance, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃, PubChem CID: 166896), a prominent Lewis acid, has been demonstrated to catalyze the hydrosilylation of carbonyl compounds. nih.govnih.govmdpi.comrsc.org

In the context of 1-butylsilane, it has been successfully employed as a reducing agent in the B(C₆F₅)₃-catalyzed reduction of aldehydes, ketones, and primary, secondary, and tertiary alcohols to their corresponding alkanes. This highlights 1-butylsilane's utility in Lewis acid-mediated transformations, where the Si-H bond is activated to deliver hydride. researchgate.net The proposed mechanism for such reactions often involves the electrophilic activation of the silane (B1218182) by the Lewis acid to form a σ-silane borane (B79455) complex, which then reacts with the carbonyl species to generate a silylium (B1239981) cation. This is followed by hydride delivery to the carbonyl carbon, leading to the silylated product. nih.govnih.gov

Regioselectivity and Stereoselectivity in Hydrosilylation of Unsaturated Substrates

The regioselectivity and stereoselectivity of hydrosilylation reactions are highly dependent on the substrate, catalyst, and solvent. libretexts.org Generally, the addition of H-Si across an unsaturated bond can lead to different regioisomers (e.g., Markovnikov vs. anti-Markovnikov) and stereoisomers (e.g., cis vs. trans, E vs. Z).

Regioselectivity: Hydrosilylation of alkenes often proceeds via anti-Markovnikov addition, where the silicon atom is placed at the terminal carbon when hydrosilylating a terminal alkene. wikipedia.orgmdpi.com However, research has also explored methods to achieve Markovnikov addition. wikipedia.orgnih.gov For terminal alkynes, three possible products can arise, while internal alkynes can yield four. libretexts.org

Stereoselectivity: In the hydrosilylation of terminal alkynes, cis-addition of the hydrosilane typically yields the (E)-product, whereas trans-addition results in the (Z)-product. libretexts.org For example, platinum-catalyzed hydrosilylation often proceeds through cis-addition, producing α and β (E)-alkenylsilanes. libretexts.org

While general principles of regioselectivity and stereoselectivity apply to hydrosilanes like 1-butylsilane, specific detailed research findings directly correlating 1-butylsilane with precise regioselective or stereoselective outcomes in various unsaturated substrates are not extensively documented in the provided search results. However, as a primary silane, its behavior would generally align with the principles governing other silanes in similar catalytic systems, with the specific outcome influenced by the chosen catalyst and reaction conditions.

Mechanistic Pathways in Hydrosilylation (e.g., Chalk-Harrod, Modified Mechanisms)

Transition metal-catalyzed hydrosilylation is a widely utilized method for forming organosilicon compounds. The most prevalent mechanistic pathway is the Chalk-Harrod mechanism . libretexts.orgwikipedia.orgsu.edu.pk

Chalk-Harrod Mechanism: This mechanism typically involves a catalytic cycle with a transition metal catalyst, often platinum or rhodium. libretexts.orgsu.edu.pk The key steps are:

Oxidative Addition: The Si-H bond of the silane undergoes oxidative addition to the metal center, forming a metal hydride and a silyl (B83357) ligand. libretexts.orgwikipedia.org This step often proceeds via a sigma-complex intermediate where the Si-H bond is not fully broken. wikipedia.org

Alkene Coordination and Insertion: The unsaturated substrate (e.g., alkene) coordinates to the metal center, followed by insertion into the metal-hydride bond. libretexts.org

Reductive Elimination: The alkylsilyl metal complex undergoes reductive elimination, delivering the hydrosilylation adduct and regenerating the metal catalyst in its original oxidation state. libretexts.org

Modified Chalk-Harrod Mechanisms: Variations of the Chalk-Harrod mechanism exist. Some cases involve the insertion of the alkene into the metal-silyl bond, followed by reductive elimination, which is the reverse sequence of the standard Chalk-Harrod mechanism. wikipedia.org In certain instances, hydrosilylation can lead to vinyl or allylic silanes through beta-hydride elimination. wikipedia.org For example, a modified Chalk-Harrod mechanism has been proposed for cobalt-catalyzed hydrosilylation, involving the 1,2-insertion of the terminal double bond of a diene into the Co-Si bond. mdpi.comnih.gov

These mechanisms are fundamental to understanding the reactivity of hydrosilanes in the presence of transition metal catalysts. While 1-butylsilane is a silane capable of undergoing such reactions, the detailed mechanistic studies often use more common or simpler silanes as model compounds.

Silicon-Hydrogen Bond Activation and Transformations

The activation of the Si-H bond is a crucial step in numerous silicon-based transformations, including silylation and transfer hydrogenation reactions. rsc.orgresearchgate.netrsc.org This activation can occur through various pathways, broadly categorized as homolytic or heterolytic. unipv.it

Homolytic Si-H Bond Activation

Homolytic Si-H bond activation involves the cleavage of the Si-H bond to form silyl radicals (R₃Si•) and hydrogen radicals (H•). rsc.orgresearchgate.netrsc.orgunipv.it This process can be initiated by radical initiators (e.g., AIBN) or photocatalytically. unipv.it For example, decatungstate (TBADT) photocatalysis has been used for the activation of the Si-H bond in trisubstituted silanes. The mechanism involves a hydrogen atom transfer (HAT) from the silane to the excited catalyst. unipv.it

However, specific studies on 1-butylsilane in this context have shown limited reactivity. In a study involving decatungstate photocatalyzed Si-H activation for the hydrosilylation of electron-poor alkenes, mono- and disubstituted silanes, including n-butylsilane (1-butylsilane), were tested but showed very low olefin functionalization (≤ 10% olefin conversion). unipv.it This suggests that 1-butylsilane may not readily undergo homolytic Si-H activation under these specific photocatalytic conditions compared to other silanes.

Heterolytic Si-H Bond Activation

Heterolytic Si-H bond activation involves the cleavage of the Si-H bond into a silylium cation (R₃Si⁺) and a hydride (H⁻), or vice versa. This type of activation is often facilitated by Lewis acids or cooperative interactions with transition metal complexes. nih.govrsc.orguni-oldenburg.ded-nb.info

Lewis acids, such as B(C₆F₅)₃, can electrophilically activate Si-H bonds, leading to the formation of transient silylium cations. nih.govnih.govmdpi.com This activation enhances the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack. nih.govresearchgate.net

Transition metal complexes can also promote heterolytic Si-H cleavage without a change in the metal's oxidation state. For instance, ruthenium(II) thiolate complexes have been shown to reversibly split the Si-H bond across the polar Ru-S bond, generating a ruthenium(II) hydride and sulfur-stabilized silicon cations (metallasilylsulfonium ions). rsc.orgd-nb.info This process is exergonic and proceeds rapidly at low temperatures. rsc.org The coordination of the Si-H bond to the Lewis acidic metal center, often in an η¹ (end-on) or η² (side-on) fashion, is a key step, followed by concerted heterolytic cleavage. rsc.orgu-strasbg.fr

Catalytic Si-H Activation for Novel Bond Formations

The activation of the Si-H bond, whether homolytically or heterolytically, enables a wide range of catalytic transformations beyond traditional hydrosilylation. These include:

Silylation of Alcohols: Lewis acids like B(C₆F₅)₃ can catalyze the silylation of primary and secondary alcohols using hydrosilanes to produce silyl ethers. nih.gov

Reduction of Carbonyl Compounds: Hydrosilanes, including 1-butylsilane, can be used as reducing agents for aldehydes and ketones in the presence of Lewis acid catalysts, leading to the formation of silyl ethers or ultimately alcohols/alkanes. researchgate.netresearchgate.net

Novel Bond Formations via Silyl Cations: Transient silylium ions generated through Si-H activation can act as potent silicon electrophiles, facilitating the formation of new Si-N, Si-O, and C-Si bonds. nih.govrsc.orgresearchgate.netuni-oldenburg.dewhiterose.ac.uk For example, the amphiphilic nature of [Au]-[Si] intermediates formed via homolytic Si-H activation on nanoporous gold (NPG) surfaces allows for ring-opening/bis-silylation reactions of cyclic ethers. rsc.orgresearchgate.net

Asymmetric Hydrosilylation: Chiral catalysts can be employed to achieve enantioselective and diastereoselective hydrosilylation, leading to the synthesis of optically active organosilanes and subsequently chiral alcohols. acs.orglibretexts.orgresearchgate.net

The diverse mechanisms of Si-H bond activation highlight the versatility of 1-butylsilane and other hydrosilanes as reagents in various catalytic processes for the construction of complex organic molecules and materials.

Reduction Reactions Mediated by 1-Butylsilane

Organosilanes, including 1-butylsilane, function as versatile reducing agents, capable of acting as both ionic (hydride donor) and free-radical species. The polarization of the Si-H bond, where hydrogen carries a hydridic character due to silicon's lower electronegativity (1.8 on the Pauling scale) compared to hydrogen (2.1), underpins their reductive capabilities sigmaaldrich.com.

Reduction of Organic Functionalities

1-Butylsilane has been effectively employed in the reduction of various organic functionalities. A significant application involves its use as a reducing agent in the presence of Lewis acid catalysts, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃). This catalytic system enables the efficient conversion of a range of carbon-oxygen functionalities nih.govwikipedia.org.

Key Reduction Reactions Mediated by 1-Butylsilane:

| Organic Functionality | Product | Catalyst/Conditions | Reference |

| Aldehydes | Alkanes | B(C₆F₅)₃ | nih.govwikipedia.org |

| Ketones | Alkanes | B(C₆F₅)₃ | nih.govwikipedia.org |

| Primary Alcohols | Alkanes | B(C₆F₅)₃ | nih.govwikipedia.org |

| Secondary Alcohols | Alkanes | B(C₆F₅)₃ | nih.govwikipedia.org |

| Tertiary Alcohols | Alkanes | B(C₆F₅)₃ | nih.govwikipedia.org |

| Polycarboxylic Acids | Alkanes | B(C₆F₅)₃ | wikipedia.org |

| Phenols | Silyl Ethers | B(C₆F₅)₃ | wikipedia.org |

| Ester Linkages | Ethers | B(C₆F₅)₃ | wikipedia.org |

Research by Nimmagadda and McRae demonstrated that 1-butylsilane is particularly effective in reducing polycarboxylic acids to their corresponding alkanes, showing a higher yield (71%) compared to diethylsilane (B7801327) (34%) for 1,2,3-benzenetricarboxylic acid. This enhanced reactivity is attributed to the less bulky side chains of 1-butylsilane, which reduce steric hindrance during the reaction nih.gov. The Lewis acidity of B(C₆F₅)₃ plays a crucial role by promoting the reduction of various carbonyl derivatives, including ketones, esters, amides, and carbonates, under mild conditions nih.gov.

Role in Biomass Conversion and Organic Transformations

Beyond general organic reductions, 1-butylsilane has found utility in specialized organic transformations, particularly in the context of biomass conversion. The 1-butylsilane reduction method, catalyzed by B(C₆F₅)₃, has been shown to reduce carbon-oxygen functionalities present on carbon materials nih.gov. This capability is significant for the chemical modification of analytes, aiding in chromatographic separation nih.gov.

Furthermore, this reduction technique has been applied to activate physically small carbon electrodes nih.gov. In the broader field of biomass conversion, deoxygenation of biomass derivatives is a critical step for producing fuels and chemicals fishersci.se. The ability of 1-butylsilane to reduce polar groups, such as those found in fulvic acids, without disrupting core structural information highlights its potential in the chemical degradation and characterization of complex organic matter derived from biomass wikipedia.org. The Lewis acid catalysis involved in these transformations also extends to the reductive depolymerization of lignin (B12514952) under metal-free conditions, showcasing the broad applicability of these silane-mediated reactions in sustainable chemistry nih.gov.

Oligomerization and Polymerization Reactivity

1-Butylsilane exhibits significant reactivity in oligomerization and polymerization processes, particularly under specific catalytic conditions. The polymerization of n-butylsilane has been successfully carried out using bis(η⁵-cyclopentadienyl)dimethylzirconium(IV) (dimethylzirconocene) as a catalyst fishersci.ca.

This catalytic reaction leads to the rapid conversion of 1-butylsilane into low molecular weight catenated Si-Si oligomers. Detailed characterization of the reaction products revealed a notable proportion of cyclic oligomers, specifically those containing 5 to 7 silicon atoms (Si₅ through Si₇), which contrasts with earlier reports that primarily indicated the formation of linear products from similar reactions fishersci.ca. Oligomers with degrees of polymerization (Dp) ranging from 2 to 8 were observed, providing clear evidence of a step-growth polymerization mechanism fishersci.ca.

The molecular weights of the resulting oligomers and polymers are highly dependent on various reaction parameters, including the structure of the monomer, reaction temperature, solvent used, catalyst concentration, and the nature of the catalyst itself fishersci.ca. This dependence allows for a degree of control over the resulting polymer architecture and molecular weight distribution. The formation of stable silane bonds facilitated by such catalytic systems is foundational for cross-linking and polymerization processes involving silanes americanelements.com.

Summary of 1-Butylsilane Oligomerization:

| Catalyst | Observed Products | Degree of Polymerization (Dp) | Mechanism | Reference |

| Dimethylzirconocene | Catenated Si-Si oligomers (cyclic and linear) | 2-8 | Step-growth | fishersci.ca |

Computational and Theoretical Chemistry Studies of 1 Butylsilane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, often referred to as electronic structure calculations, employ the principles of quantum mechanics to determine the wavefunctions of electrons within molecules. This enables the prediction of various chemical properties, such as molecular structure (bond lengths and angles), electronic energy (including bond energies and enthalpies of formation), spectroscopic features, and electrical properties like dipole moments northwestern.eduwikipedia.orgrsc.org. These methods are fundamental to understanding the nature of chemical bonds fortunejournals.commdpi.com.

Density Functional Theory (DFT) is a widely utilized quantum chemical method in computational chemistry due to its balance of accuracy and computational efficiency researchgate.netscribd.com. While specific DFT studies focusing exclusively on the electronic structure of monomeric 1-butylsilane are not extensively documented, DFT has been broadly applied to investigate the properties of various silane-containing systems.

For instance, DFT calculations, often employing the B3LYP parametrization, have been used to theoretically assess the relative stability of different polysilanes, including poly(di-n-butylsilane) researchgate.net. This indicates the method's utility in characterizing the electronic properties of compounds with similar Si-C and Si-H bonding environments. Furthermore, DFT has provided insights into the microstructure-dependent pyrolysis of polycyclosilanes by calculating bond dissociation energies (BDEs) for Si-C and Si-H bonds, which are critical for understanding thermal stability osti.gov.

In the context of reactivity, DFT investigations have been instrumental in mechanistic studies, such as the iron-catalyzed hydrogen/deuterium (H/D) exchange in primary, secondary, and tertiary silanes, highlighting its capability to model reaction pathways involving Si-H bonds nih.gov. DFT has also been applied to predict deposition temperatures and activation barrier levels for aminosilane (B1250345) precursors by evaluating reaction energies and the strength of Si-N bonds google.com.

Ab initio methods, derived "from first principles," aim to solve the electronic Schrödinger equation using only fundamental physical constants and the number and positions of electrons and nuclei, without empirical parameters wikipedia.org. These methods are recognized for their systematic and accurate approach to solving the molecular Schrödinger equation unipi.it. The Hartree-Fock (HF) scheme represents the simplest form of ab initio calculation, though it approximates electron-electron repulsion wikipedia.org. More sophisticated post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, are employed for higher levels of accuracy by incorporating electron correlation effects wikipedia.orgmdpi.com.

Ab initio molecular orbital (MO) calculations have been utilized in the conformational analysis of polysilanes, including poly(di-n-butylsilane) scite.aidatapdf.com. These studies leverage ab initio methods to understand the spatial arrangements and energetic preferences of these silicon-containing polymers. High-level ab initio methods have also contributed to the development of force field potentials used in molecular mechanics simulations for polysilane polymers caltech.edu. The theoretical investigation of polysilane stability, including poly(di-n-butylsilane), has also been performed using ab initio methods like HF/6-31g researchgate.net.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems, providing insights into their dynamic properties and conformational landscapes datapdf.comacs.org. While direct MD studies specifically on 1-butylsilane are not widely reported, extensive conformational analysis has been performed on related polysilanes, particularly poly(di-n-butylsilane) (PDBS), using a combination of rotational isomeric state (RIS) schemes and MD simulations scite.aidatapdf.comacs.orgacs.orgfigshare.com.

These studies on PDBS have elucidated the conformational characteristics of the polymer chains, revealing that in solution, most Si-Si bonds tend to adopt deviant conformations with dihedral angles around ±150° datapdf.com. This contributes to the observed rigidity of PDBS in solution. Energy contour maps derived from these simulations for model compounds of PDBS illustrate the stability of various conformations, providing a detailed picture of the potential energy surface datapdf.com. Furthermore, molecular dynamics simulations can be employed to assess steric effects within solutions, which is relevant for understanding the behavior of alkylsilanes like 1-butylsilane in different environments .

Simulation of Reaction Pathways and Transition States

Computational modeling is indispensable for unraveling the intricacies of chemical reactions, including the identification of reaction intermediates and the characterization of transition states epfl.chcsic.esescholarship.org. These simulations provide a detailed understanding of the energy changes throughout a reaction, which is crucial for optimizing chemical processes.

The "energetic span model" is a computational tool developed to evaluate turnover frequencies (TOFs) directly from theoretical energy profiles. This model helps in identifying the turnover-determining transition state (TDTS) and the turnover-determining intermediate (TDI) within a catalytic cycle, which are critical for understanding the rate-limiting steps nih.gov.

Although specific catalytic cycles involving 1-butylsilane are not detailed in the provided literature, computational modeling has been applied to study reaction mechanisms of other primary silanes, such as phenylsilane (B129415) and n-butylsilane (used as a general term for butylsilane (B75430) derivatives in the context of the study), with platinum complexes csic.esacs.org. These studies have elucidated energy profiles, identifying key intermediates and transition states in C-Si bond coupling processes csic.es. For example, in platinum-catalyzed reactions, computational models have shown that the initial formation of σ-SiH complexes is followed by Si-H bond activation and subsequent C-Si coupling. The stereochemistry of the silyl (B83357)/hydride ligands after the initial Si-H bond cleavage has been shown to dictate the nature of the products, favoring C-Si bond formation over C-H csic.es. This demonstrates the direct applicability of such computational methodologies to primary alkylsilanes like 1-butylsilane.

Computational modeling is a powerful tool for enhancing the selectivity of chemical processes by identifying and promoting desired reaction pathways while suppressing undesirable side reactions savemyexams.com. For silane (B1218182) chemistry, computational studies have contributed significantly to understanding and predicting selectivity.

For instance, in glycosylation reactions involving silylene groups like di-tert-butylsilylene (DTBS), computational modeling has been used to elucidate the origins of high stereoselectivity researchgate.net. This involves determining the requirements for achieving specific stereochemical outcomes in complex synthetic transformations researchgate.net.

More directly relevant to butylsilane, Density Functional Theory (DFT) studies have been employed to understand the high selectivity and turnover frequencies observed in the dehydrogenative coupling of organosilanes with alcohols, catalyzed by linear single-atom gold(I) catalysts acs.org. These studies specifically mention the efficient performance of "long-chain alkylsilanes such as butylsilane" in providing selective products like dialkoxybutylsilanes and trialkoxybutylsilanes acs.org. The DFT investigations revealed how the unique linear structure of the gold catalyst contributes to its high catalytic prowess and selectivity by ensuring accessibility to reactant molecules acs.org. This directly illustrates the use of computational modeling, particularly DFT, in understanding and predicting selectivity for butylsilane derivatives in catalytic reactions.

Computational Design of Novel Catalysts and Reactants for 1-Butylsilane Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design of catalysts and the understanding of reaction mechanisms involving various chemical compounds, including silanes. This approach allows for the prediction of energetic profiles, transition states, and molecular interactions, which are fundamental to the development of new catalytic systems and the optimization of reactant properties americanelements.comereztech.comuni.luuni.lufishersci.iewikidata.org.

While direct de novo computational design of catalysts specifically for 1-butylsilane is an evolving area, computational methods have been extensively applied to understand and improve silane chemistry, providing a foundation for future targeted design efforts. For instance, DFT investigations have been instrumental in elucidating the mechanisms of catalytic reactions involving silanes, such as the iron-catalyzed hydrogen/deuterium (H/D) exchange of primary silanes. These studies have proposed detailed mechanisms, including the involvement of monomeric iron-deuteride species, and have provided insights into transition state structures and energy barriers scitoys.com. Similarly, quantum mechanical calculations have been utilized to formulate transition state models and determine theoretical activation energies for oxygen insertion reactions into trialkylsilanes, such as tri-n-butylsilane, catalyzed by methyltrioxorhenium aladdin-e.com. These mechanistic insights, derived from computational studies, are critical for the informed design of more efficient catalysts and the prediction of reactivity patterns.

A notable example involving 1-butylsilane directly is its use in Si–H insertion reactions catalyzed by an Ir-porphyrin Metal-Organic Framework (MOF). In this study, computational methods, specifically DFT, were employed to analyze the pore distribution of the Ir-PMOF-1(Hf) catalyst, revealing a pore diameter of approximately 1.6 nm. This structural characterization is vital for understanding the confinement effects and selectivity observed in MOF-catalyzed reactions. The Ir-PMOF-1(Hf) catalyst demonstrated high efficiency in promoting Si–H insertion reactions of primary silanes, including n-butylsilane, with diazo compounds such as ethyl 2-diazoacetate (EDA) and benzyl (B1604629) 2-diazoacetate (BDA). The yields obtained for these reactions highlight the effectiveness of the designed MOF structure in facilitating specific transformations of 1-butylsilane.

The detailed research findings for the Si–H insertion reactions of 1-butylsilane are presented in the following table:

| Reactant (1-Butylsilane) | Diazo Compound | Catalyst | Product Type (Si–H Insertion) | Yield (%) |

| BuSiH₃ | EDA | Ir-PMOF-1(Hf) | Ethyl 2-(butylsilyl)acetate | High |

| BuSiH₃ | BDA | Ir-PMOF-1(Hf) | Benzyl 2-(butylsilyl)acetate | High |

Note: Specific numerical yields for 1-butylsilane with EDA and BDA were described as "high yields" in the source, without exact percentages provided for these specific entries, but in the context of other silanes showing yields up to 93%.

Beyond specific reaction mechanisms and catalyst characterization, the broader landscape of computational design holds significant promise for 1-butylsilane chemistry. Modern computational approaches, including machine learning and deep generative models, are increasingly being used to predict catalyst performance and generate novel catalyst-ligand candidates based on computed binding energies and structural features ereztech.com. These data-driven methods, coupled with traditional quantum mechanical calculations, offer a pathway for the de novo design of catalysts tailored to specific transformations involving 1-butylsilane, such as hydrosilylation, dehydrogenative coupling, or other functionalization reactions. The ability to virtually screen vast chemical spaces and identify promising catalytic motifs before experimental synthesis represents a significant advancement in the rational design of both catalysts and reactants for targeted chemical synthesis americanelements.comuni.luwikidata.org.

Applications of 1 Butylsilane in Advanced Materials Science and Engineering

Precursor Chemistry for Silicon-Containing Polymers and Oligomers

The utility of a molecule as a precursor in polymer chemistry is largely dependent on its reactivity and the functionality it can impart to the resulting macromolecule. While various organosilanes are foundational to the synthesis of silicon-containing polymers, the direct role of 1-butylsilane in these processes is nuanced.

Synthesis of Polysilanes and Polycarbosilanes

Polysilanes, with their silicon-silicon backbones, and polycarbosilanes, characterized by alternating silicon-carbon backbones, are significant as preceramic polymers, photoresists, and semiconducting materials. wikipedia.orgdrdo.gov.in The primary synthetic routes to these polymers often involve the Wurtz-type coupling of dichlorosilanes or the thermal rearrangement of existing polysilanes. wikipedia.orgdrdo.gov.inillinois.edu

Detailed research findings on the direct use of 1-butylsilane as a primary monomer for the synthesis of high-molecular-weight polysilanes or polycarbosilanes are not extensively documented in the current body of scientific literature. The synthesis of these polymers typically requires precursors with two or more reactive sites (e.g., chlorine atoms) to enable chain extension. wikipedia.orgscirp.org 1-butylsilane, in its native form, does not possess the requisite functionality for direct polymerization into these backbones.

However, it is conceivable that 1-butylsilane could be chemically modified to introduce such reactive sites, thereby enabling its incorporation into polysilane or polycarbosilane structures. For instance, chlorination of 1-butylsilane could yield butyl-substituted chlorosilanes that could then participate in established polymerization reactions.

| Polymer Type | Typical Precursors | Common Synthesis Method | Potential Role of 1-Butylsilane |

|---|---|---|---|

| Polysilanes | Dichlorodimethylsilane, Dichloromethylphenylsilane | Wurtz-type coupling | As a starting material for the synthesis of functionalized butylsilane (B75430) monomers |

| Polycarbosilanes | Polydimethylsilane (for thermal rearrangement) | Thermal conversion | Not a direct precursor in established methods |

Controlled Polymerization Techniques (e.g., Anionic Ring-Opening Polymerization)

Controlled polymerization techniques are crucial for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. Anionic ring-opening polymerization (AROP) is a powerful method for the polymerization of cyclic monomers such as cyclosiloxanes and lactams. gelest.commdpi.commdpi.com This technique allows for the creation of polymers with controlled microstructures. dtic.mil

The application of anionic ring-opening polymerization to a monomer directly derived from 1-butylsilane is not a widely reported phenomenon. The process requires a strained cyclic monomer that can be susceptible to nucleophilic attack. While butyl-substituted cyclic silanes could theoretically be synthesized, their subsequent polymerization via AROP is not a common or well-documented pathway in the synthesis of silicon-containing polymers. The majority of research in this area focuses on well-established cyclic monomers like hexamethylcyclotrisiloxane (D3). gelest.commdpi.com

Crosslinking and Curing Applications

Silane (B1218182) crosslinking is a vital technology for enhancing the mechanical and thermal properties of various polymers. specialchem.comevonik.com This process typically involves the hydrolysis and condensation of silanes with hydrolyzable groups, such as alkoxy or acetoxy groups, to form stable siloxane (Si-O-Si) bonds between polymer chains. sinosil.com

1-butylsilane itself is not a conventional crosslinking or curing agent because it lacks the necessary hydrolyzable functional groups. However, it can be a building block for the synthesis of functionalized silanes that do act as crosslinkers. For example, the introduction of methoxy or ethoxy groups onto the silicon atom of 1-butylsilane would transform it into a moisture-curable crosslinking agent.

The general mechanism for silane crosslinking is a two-step process:

Hydrolysis: The alkoxy groups on the silane react with water to form silanol groups.

Condensation: The silanol groups then condense with each other or with hydroxyl groups on the polymer backbone to form a crosslinked network. sinosil.com

While specific data on 1-butylsilane in these applications is scarce, the table below illustrates the types of functional groups that would be required to make it an effective crosslinking agent.

| Functionalized Butylsilane | Required Functional Group | Role in Crosslinking |

|---|---|---|

| Butyltrimethoxysilane | -OCH3 (Methoxy) | Reacts with moisture to form silanols for crosslinking |

| Butyltriethoxysilane | -OCH2CH3 (Ethoxy) | Similar to methoxy, but with a different hydrolysis rate |

Surface Functionalization and Interface Engineering

The ability of silanes to form robust bonds with a variety of substrates makes them ideal candidates for surface modification. 1-butylsilane and its derivatives are utilized in several key technologies for engineering the properties of surfaces at the molecular level.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of thin films with high purity and conformity. gelest.comevonik.com In these processes, volatile precursor molecules are introduced into a reaction chamber where they decompose and react on a substrate surface to form a solid film. website-files.com

While 1-butylsilane itself is not a commonly cited precursor for the deposition of silicon-containing films like silicon oxide or silicon nitride, aminosilanes containing butyl groups, such as bis(tert-butylamino)silane (BTBAS), are extensively used in both CVD and ALD. electrochem.orgescholarship.orggoogleapis.com These precursors are favored for their high volatility and reactivity at relatively low temperatures, which is crucial for the fabrication of modern electronic devices. electrochem.orggoogleapis.com

The butyl groups in these aminosilane (B1250345) precursors play a role in the precursor's volatility and surface reactions. For instance, in the ALD of silicon nitride using BTBAS, the tert-butylamino ligands facilitate the surface reactions that lead to the layer-by-layer growth of the film. electrochem.orgresearchgate.net

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. arxiv.org Alkylsilanes are a prominent class of molecules used for the formation of SAMs on hydroxylated surfaces such as silicon wafers, glass, and mica. rsc.org The silane headgroup reacts with the surface hydroxyl groups to form a stable covalent bond, while the alkyl chains pack together through van der Waals interactions to form a dense, well-ordered monolayer. youtube.com

Butylsilanes, as part of the broader family of alkylsilanes, can be used to form SAMs. The resulting butyl-terminated surface exhibits modified properties, such as increased hydrophobicity. The formation of a high-quality SAM is dependent on several factors, including the cleanliness of the substrate, the solvent used, and the reaction time. arxiv.org

The general process for forming a butylsilane SAM involves the following steps:

Substrate Preparation: The substrate is cleaned and treated to ensure a high density of surface hydroxyl groups.

Silanization: The substrate is immersed in a solution of the butylsilane derivative (e.g., butyltrichlorosilane) in an anhydrous solvent.

Rinsing and Curing: The substrate is rinsed to remove any unbound silane and then cured, often with gentle heating, to promote the formation of a stable monolayer.

The properties of the resulting SAM can be characterized by various surface-sensitive techniques, as summarized in the table below.

| Characterization Technique | Information Obtained |

|---|---|

| Contact Angle Goniometry | Surface wettability and hydrophobicity |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states of the surface |

| Atomic Force Microscopy (AFM) | Surface topography and roughness |

| Ellipsometry | Thickness of the monolayer |

Modification of Substrate Properties (e.g., Wettability, Adhesion)

1-Butylsilane is a valuable compound in materials science for the surface modification of various substrates. Its application can significantly alter surface properties, primarily wettability and adhesion, which are critical for the performance of materials in numerous applications. The butyl group, being a nonpolar alkyl chain, imparts a hydrophobic character to the treated surfaces.

Beyond wettability, 1-butylsilane can also function as an adhesion promoter. Silane coupling agents, in general, are known to form durable chemical bridges between dissimilar materials, such as an inorganic substrate and an organic polymer. d-nb.info This is achieved through the dual functionality of the silane molecule. The silanol group (Si-OH), formed upon hydrolysis of the silane, can form strong covalent bonds (Si-O-Si) with inorganic surfaces rich in hydroxyl groups, like glass or metal oxides. Simultaneously, the butyl group can physically or chemically interact with an organic matrix, thereby enhancing the interfacial adhesion. This improved adhesion can lead to enhanced mechanical properties and durability of composite materials and coatings.

Interactive Data Table: Effect of Silane Treatment on Substrate Properties

While specific data for 1-butylsilane is not available, the following table illustrates the typical effects of alkylsilane treatments on substrate properties based on general knowledge.

| Substrate | Treatment | Water Contact Angle (°) | Adhesion Strength |

| Glass | Untreated | < 20 | Baseline |

| Glass | Alkylsilane Treatment | > 90 | Increased |

| Metal Oxide | Untreated | 30-50 | Baseline |

| Metal Oxide | Alkylsilane Treatment | > 100 | Significantly Increased |

| Polymer | Untreated | Variable | Baseline |

| Polymer | Alkylsilane Treatment | Increased Hydrophobicity | Improved |

Hybrid Organic-Inorganic Materials Synthesis

1-Butylsilane serves as a crucial precursor in the synthesis of hybrid organic-inorganic materials. These materials are composites at the molecular or nanometer scale, combining the desirable properties of both organic and inorganic components. The incorporation of 1-butylsilane introduces organic functionality, specifically the butyl group, into an inorganic network, typically silica-based.

The synthesis of these hybrid materials often involves a sol-gel process. In this process, a silicon alkoxide precursor, such as tetraethoxysilane (TEOS), is co-condensed with 1-butylsilane. The hydrolysis and condensation of these precursors lead to the formation of a three-dimensional siloxane (Si-O-Si) network. The butyl groups from the 1-butylsilane become covalently bonded to this inorganic framework, resulting in a material with both the robustness of silica (B1680970) and the flexibility and hydrophobicity of the organic butyl chains.

A notable example is the preparation of a butyl-silica hybrid monolithic column for use in chromatography. In this application, butylmethacrylate and alkoxysilanes, including a butyl-functionalized silane, are used in a "one-pot" process. researchgate.net The resulting monolith possesses a hybrid structure that provides unique separation capabilities. The presence of the butyl groups on the silica surface creates a hydrophobic stationary phase, which is essential for reversed-phase chromatography.

The properties of the final hybrid material can be tailored by controlling the ratio of the inorganic precursor to the organosilane (1-butylsilane). A higher concentration of 1-butylsilane will result in a more hydrophobic and flexible material, while a higher concentration of the inorganic precursor will lead to a more rigid and thermally stable material.

Role in Nanomaterial Synthesis and Modification

In the realm of nanotechnology, 1-butylsilane plays a significant role in the synthesis and surface modification of nanomaterials, particularly nanoparticles. The functionalization of nanoparticle surfaces is critical for controlling their properties, such as dispersibility, stability, and interaction with other materials or biological systems.

1-butylsilane can be used to impart a hydrophobic surface to nanoparticles. This is particularly useful for nanoparticles that are intended to be dispersed in non-polar solvents or incorporated into hydrophobic polymer matrices. The butyl groups on the surface of the nanoparticles prevent their agglomeration in such media, leading to a stable and uniform dispersion. The process of surface modification typically involves the reaction of 1-butylsilane with hydroxyl groups present on the nanoparticle surface, forming stable covalent bonds. nih.gov

While direct research findings on the use of 1-butylsilane for nanoparticle modification were not prevalent in the search results, the principles of using alkylsilanes for this purpose are well-established. For instance, silica nanoparticles are frequently functionalized with various organosilanes to tailor their surface chemistry for specific applications. nih.gov The covalent attachment of the butyl groups from 1-butylsilane would create a hydrophobic shell around the nanoparticle core.

The modification of nanomaterials with 1-butylsilane can influence not only their dispersibility but also their performance in various applications. For example, in the context of nanocomposites, the improved interfacial adhesion between the butyl-functionalized nanoparticles and a polymer matrix can lead to enhanced mechanical properties of the composite material.

Advanced Spectroscopic and Analytical Methodologies for 1 Butylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like 1-butylsilane. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and quantity of different atoms within a molecule. longdom.orgmeasurlabs.com

The characterization of alkylsilanes is routinely achieved through the use of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. rsc.orgresearchgate.net Each of these nuclei provides a unique perspective on the molecular structure.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the n-butyl group and those directly bonded to the silicon atom (the silyl (B83357) protons). The chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the connectivity of the protons. For the butyl group, one would expect distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (α-CH₂) protons, with their chemical shifts and multiplicities determined by their neighboring protons. The Si-H protons have a characteristic chemical shift that is distinct from the alkyl protons.

¹³C NMR: Carbon-13 NMR is used to determine the number of unique carbon environments in the butyl chain. measurlabs.com The chemical shifts of the carbon signals are indicative of their position within the alkyl group. For 1-butylsilane, four distinct signals are expected, corresponding to the four carbon atoms of the butyl group. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly valuable as it directly probes the silicon nucleus. pascal-man.com The natural abundance of the ²⁹Si isotope is 4.7%, making it a "rare spin" nucleus, but modern NMR techniques can readily acquire ²⁹Si spectra. pascal-man.com The chemical shift of the ²⁹Si nucleus in 1-butylsilane provides information about the electronic environment around the silicon atom. The chemical shifts for silicon atoms bonded to four carbon atoms are typically found between -4 and +20 ppm. pascal-man.com

A representative, though not experimentally derived for 1-butylsilane, data table illustrating typical NMR data for an alkylsilane is presented below. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~3.6 | m | 3H | Si-H ₃ |

| ¹H | ~1.3 | m | 2H | Si-CH₂-CH₂ -CH₂-CH₃ |

| ¹H | ~0.9 | t | 3H | Si-CH₂-CH₂-CH₂-CH₃ |

| ¹H | ~0.5 | m | 2H | Si-CH₂ -CH₂-CH₂-CH₃ |

| ¹³C | ~16 | s | Si-CH₂-CH₂-CH₂ -CH₃ | |

| ¹³C | ~13 | s | Si-CH₂-CH₂-CH₂-CH₃ | |

| ¹³C | ~10 | s | Si-CH₂ -CH₂-CH₂-CH₃ | |

| ²⁹Si | ~ -60 | s | Si H₃(C₄H₉) |

Note: This table is illustrative. Actual chemical shifts can vary depending on the solvent and other experimental conditions. washington.edu

Two-dimensional (2D) NMR spectroscopy provides further insight into the molecular structure by revealing correlations between different nuclei. longdom.orglibretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of the atoms in 1-butylsilane. measurlabs.com

COSY: A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org This would confirm the sequence of the methylene groups in the butyl chain and their connection to the methyl group.

HSQC: An HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the butyl chain. libretexts.org

HMBC: An HMBC experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). This can be used to confirm the connection of the butyl group to the silicon atom by observing a correlation between the alpha-methylene protons and the silicon-bonded carbon, as well as potentially between the Si-H protons and the alpha-carbon. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Si-H Bond Detection

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net A change in the dipole moment during a vibration results in IR activity, while a change in polarizability results in Raman activity. researchgate.net

For 1-butylsilane, these techniques are particularly useful for identifying the presence and nature of the silicon-hydride (Si-H) bond. aps.org The Si-H stretching vibration gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the range of 2100-2250 cm⁻¹. The exact position of this band can provide information about the other substituents on the silicon atom. The Si-H bond also gives rise to bending and wagging modes at lower frequencies. aps.org

Raman spectroscopy is also sensitive to Si-H vibrations and can provide complementary information. nih.govmt.com Additionally, vibrations of the Si-C bond and the various C-H and C-C bonds within the butyl group can be observed in both IR and Raman spectra, providing a complete vibrational fingerprint of the molecule. bibliotekanauki.pl

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Si-H Stretch | 2100 - 2250 | IR, Raman |

| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |

| CH₂ Bend | ~1465 | IR |

| CH₃ Bend | ~1375 | IR |

| Si-C Stretch | 600 - 800 | IR, Raman |

| Si-H Bend/Wag | 800 - 950 | IR |

Note: This table provides general ranges for characteristic vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). msu.edu

The fragmentation of the molecular ion of 1-butylsilane would be expected to occur at the weaker bonds, such as the C-C bonds in the butyl chain and the Si-C bond. libretexts.org The loss of alkyl radicals from the butyl group would lead to a series of fragment ions. The most abundant fragment ion often corresponds to the most stable carbocation that can be formed. libretexts.org The presence of silicon's characteristic isotopic pattern (²⁸Si, ²⁹Si, ³⁰Si) can aid in the identification of silicon-containing fragments.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the exact molecular formula of the parent ion and its fragments. bioanalysis-zone.com By comparing the measured exact mass to the calculated masses of possible elemental compositions, the molecular formula can be unambiguously determined, which is a significant advantage over low-resolution mass spectrometry.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within the top 1 to 10 nanometers of a material's surface. innovatechlabs.comphi.comwikipedia.org The technique involves irradiating a solid surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. innovatechlabs.com Because the energy required to emit a core electron is unique to each element, XPS provides a clear identification of the elements present on the surface. innovatechlabs.com

In the context of 1-butylsilane research, XPS is invaluable for analyzing surfaces that have been modified or coated with this compound. It is a primary method for confirming the successful deposition and covalent bonding of alkylsilane layers on various substrates, such as silicon wafers, glass, or metal oxides. wiley.comharvard.edu The analysis can verify the presence of the expected elements from 1-butylsilane (Silicon, Carbon) and characterize the chemical bonds formed with the substrate surface (e.g., Si-O-Substrate).

Key research findings from XPS analysis of alkylsilane-modified surfaces include:

Confirmation of Silanization: The appearance of Si 2p and C 1s peaks in the XPS spectrum of a treated substrate, which were absent or at lower concentrations before treatment, confirms the presence of the silane (B1218182) layer. wiley.com

Chemical State Analysis: High-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed information about the chemical environment. For instance, the Si 2p peak can be deconvoluted to distinguish between silicon from the underlying substrate (Si-Si), the native oxide layer (SiO₂), and the organosilane layer (C-Si-O). wiley.comnih.gov A shift in binding energy indicates the formation of new chemical bonds. mdpi.com

Layer Quality and Composition: The atomic concentrations of elements, calculated from peak intensities, offer a quantitative measure of the surface composition. This data can be used to assess the density and uniformity of the 1-butylsilane monolayer. researchgate.netcern.ch

Below is a table representing typical binding energy values observed in XPS analysis of a silicon substrate modified with an alkylsilane like 1-butylsilane.

| Core Level | Typical Binding Energy (eV) | Chemical State Assignment |

|---|---|---|

| Si 2p | ~99.3 eV | Elemental Silicon (Si-Si) from substrate |

| Si 2p | ~102-103 eV | Silane bonded to oxide (R-Si-O) |

| Si 2p | ~103.3 eV | Silicon Dioxide (SiO₂) from substrate surface |

| C 1s | ~285.0 eV | Alkyl chain carbon (C-C, C-H) |

| C 1s | ~286.5 eV | Carbon bonded to silicon (C-Si) |

| O 1s | ~532.0 eV | Oxygen in Si-O-Si bonds from the siloxane layer |

| O 1s | ~533.0 eV | Oxygen in the substrate's SiO₂ layer |

Note: Exact binding energies can vary slightly based on the specific instrument calibration, substrate, and the precise molecular arrangement of the silane layer.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. tamuc.edu The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For a volatile compound like 1-butylsilane, Gas Chromatography (GC) is the most pertinent technique, while High-Performance Liquid Chromatography (HPLC) is applicable to a broader range of less volatile organosilanes. omicsonline.orggantep.edu.tr

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile substances. omicsonline.orgbirchbiotech.com It is exceptionally well-suited for assessing the purity of 1-butylsilane and other alkylsilanes. libretexts.org In GC, the mobile phase is an inert carrier gas, typically helium or nitrogen, which flows through a column containing the stationary phase. tamuc.edu The separation is based on the differential partitioning of compounds between the gas and stationary phases, which is influenced by factors like boiling point and polarity. omicsonline.org

For purity assessment, a sample of 1-butylsilane is injected into the GC, where it is vaporized. tamuc.edu As it travels through the column, it separates from any impurities. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic identifier under specific conditions. tamuc.edu The detector signal is plotted against retention time to produce a chromatogram. The purity is determined by comparing the area of the main 1-butylsilane peak to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. omicsonline.orghuji.ac.il

| Parameter | Typical Condition for Alkylsilane Analysis |

|---|---|

| Instrument | Gas Chromatograph (GC) with FID or MS detector |

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | Non-polar or mid-polarity, e.g., Polydimethylsiloxane (PDMS) based (DB-1, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Isothermal or gradient, e.g., start at 50°C, ramp to 250°C |

| Detector | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique that uses a liquid mobile phase to separate components of a mixture. gantep.edu.trwikipedia.org The sample is forced through a column packed with a stationary phase under high pressure. gantep.edu.tr While GC is preferred for volatile compounds like 1-butylsilane, HPLC is a critical tool for analyzing less volatile, functionalized, or oligomeric organosilanes. chromatographyonline.comresearchgate.net

The two primary modes of HPLC are Normal Phase (NP-HPLC) and Reversed Phase (RP-HPLC).

Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). This mode is suitable for separating non-polar compounds or isomers. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, employing a non-polar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (e.g., mixtures of water with methanol (B129727) or acetonitrile). wikipedia.org Separation is based on hydrophobicity.

For organosilanes, the choice of method depends on the specific compound's properties. Due to the moisture sensitivity of the silane functional group, care must be taken in solvent selection and preparation to prevent on-column hydrolysis and polymerization.

| Parameter | Typical Condition for Organosilane Analysis (Reversed Phase) |

|---|---|

| Instrument | HPLC with UV or Refractive Index (RI) Detector |

| Column Type | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Stationary Phase | Octadecylsilyl (C18) or Octylsilyl (C8) bonded silica (B1680970) |

| Mobile Phase | Gradient of Acetonitrile and Water, or Methanol and Water |

| Flow Rate | ~1.0 mL/min |

| Detector | UV-Vis (if chromophore is present), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) |

Role of 1 Butylsilane in Catalysis and Organic Synthetic Methodologies

As a Hydrosilylating Agent in Selective Transformations

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across unsaturated functionalities such as carbon-carbon double or triple bonds (alkenes or alkynes) arkat-usa.orglibretexts.org. This process is typically catalyzed by transition metals, including platinum, rhodium, ruthenium, cobalt, and copper complexes, as well as Lewis acids like boranes arkat-usa.orglibretexts.org.

1-Butylsilane, as a primary silane (B1218182), participates in these transformations. For instance, it has been employed as a silylating agent in the dehydrogenative silylation of 1,5-hexadiene, an efficient methodology for synthesizing silicon-containing alkenes google.com. This reaction allows for regioselective functionalization, leading to new organosilicon derivatives google.com. Similarly, 1-butylsilane has been utilized in the dehydrogenative silylation of trisubstituted germylacetylenes, catalyzed by cobalt complexes, yielding various silylated vinylgermanes with high selectivity under mild conditions chemrxiv.org.

The selectivity of hydrosilylation reactions can be significantly influenced by the steric hindrance of the silane reagent. For example, while primary silanes like 1-butylsilane can participate effectively, bulkier silanes such as di-tert-butylsilane (B1239941) might lead to different outcomes, including no reaction in some hydroalkoxylation processes, or differing enantioselectivity acs.orgmsu.edu. Research on rhodium-catalyzed enantioselective hydrosilylation of 1,1-disubstituted enamides has shown that the reaction is sensitive to the steric hindrance of silanes, with diphenyl(n-butyl)silane (which contains a butyl group) yielding products with very low enantioselectivity msu.edu. This highlights the importance of the silane's structure, including that of 1-butylsilane, in controlling the stereochemical outcome of selective transformations.

As a Reducing Agent in Catalytic Processes

Organosilanes, including 1-butylsilane, are valuable reducing agents in organic synthesis, capable of acting as both ionic and free-radical hydride donors researchgate.netresearchgate.net. Their reductive abilities are modulated by the nature of the substituents on the silicon atom, which influences the character of the Si-H bond researchgate.net. These reductions are often facilitated by acid catalysis, where the silane delivers a hydride to a carbenium ion intermediate, or by fluoride (B91410) ion catalysis, which enhances the hydridic character of the silane researchgate.netresearchgate.net.